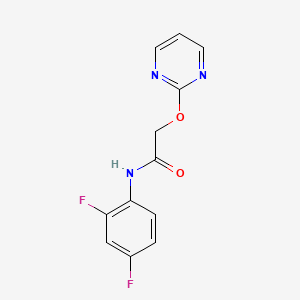

N-(2-methyl-5-nitrophenyl)-1,2-benzisothiazol-3-amine 1,1-dioxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methyl-5-nitrophenyl)-1,2-benzisothiazol-3-amine 1,1-dioxide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as MNBD and is a member of the benzisothiazolone family.

Scientific Research Applications

Desulfurization and Formation of Amidine Derivatives

The desulfurization process of similar nitrophenyl-isothiazol imines has been studied, revealing the formation of unstable intermediates leading to the production of amidine derivatives. Such reactions showcase the reactivity of these compounds under specific conditions, offering pathways to novel chemical entities (Argilagos, Kunz, Linden, & Heimgartner, 1998) Desulfurizationof4−Nitro−N,2−diphenyl−3−(phenylamino)isothiazol−5(2H)−imine.

Generation and Reactions of Aza-ortho-xylylenes

Research into the thermal elimination of sulfur dioxide from benzisothiazolines to yield reactive azo-ortho-xylylenes highlights the versatility of these compounds in synthesizing cycloaddition reaction products and various adducts through nucleophilic reactions (Danikiewicz, Wojciechowski, & Olejnik, 1995) Generationandreactionsofaza−ortho−xylylenesintheinjectorofGC/MSsystem.

Azo Coupling Products and Structural Studies

The reaction of similar diazonium compounds with aromatic amines leading to N-substituted azo compounds and triazenes has been explored. These reactions not only provide insight into the structural versatility of these compounds but also into their potential applications in dye and pigment industries (Pr̆ikryl, Černý, Bělohlavová, Macháček, & Lyčka, 2007) Structureofazocouplingproductsof5−nitro−2,1−benzisothiazole−3−diazoniumhydrogensulphatewitharomaticaminesStructure of azo coupling products of 5-nitro-2,1-benzisothiazole-3-diazonium hydrogensulphate with aromatic aminesStructureofazocouplingproductsof5−nitro−2,1−benzisothiazole−3−diazoniumhydrogensulphatewitharomaticamines.

Synthesis and Characterization of Schiff Bases

Recent advancements in the synthesis and characterization of Schiff bases incorporating benzothiazole derivatives highlight their potential in material science, particularly in the development of optical materials with antimicrobial properties (Mishra, Kumar, Pandey, Anand, Yadav, Srivastava, & Pandey, 2020) Synthesis,characterization,opticalandanti−bacterialpropertiesofbenzothiazoleSchiffbasesandtheirlanthanide(III)complexes.

Graphene-based Catalysis for Nitro Compound Reduction

The exploration of graphene-based catalysts for the reduction of nitro compounds to amines demonstrates the compound's relevance in environmental chemistry, offering a green approach to the synthesis of valuable amines from readily available nitroarenes (Nasrollahzadeh, Nezafat, Gorab, & Sajjadi, 2020) Recentprogressesingraphene−based(photo)catalystsforreductionofnitrocompounds.

properties

IUPAC Name |

N-(2-methyl-5-nitrophenyl)-1,1-dioxo-1,2-benzothiazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O4S/c1-9-6-7-10(17(18)19)8-12(9)15-14-11-4-2-3-5-13(11)22(20,21)16-14/h2-8H,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGXGIQBLCNLJBP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])NC2=NS(=O)(=O)C3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-methyl-5-nitrophenyl)-1,2-benzothiazol-3-amine 1,1-dioxide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1,3-benzothiazol-2-ylmethyl)-N,6-dimethylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5562377.png)

![N-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5562385.png)

![N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-4-(2-pyridinyl)-1-piperazinamine](/img/structure/B5562389.png)

![ethyl 2-{[3-(2-thienyl)acryloyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5562394.png)

![ethyl 2-(1-adamantylcarbonyl)-1,1-dicyano-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B5562396.png)

![2-hydroxy-5-[(6-methoxy-2-methyl-4-quinolinyl)amino]benzoic acid](/img/structure/B5562399.png)

![4-[(anilinocarbonyl)amino]benzamide](/img/structure/B5562416.png)

![1-[(2S)-2-hydroxy-3-phenylpropanoyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5562421.png)

![10-(2-chlorophenyl)-9H-indeno[1,2-d][1,2,4]triazolo[1,5-a]pyrimidin-9-one](/img/structure/B5562428.png)

![5-amino-6-oxo-2,6-dihydrodibenzo[cd,g]indazole-4-sulfonic acid](/img/structure/B5562435.png)

![N-(4-isopropoxy-1-methyl-1H-indazol-3-yl)-6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepine-9-carboxamide](/img/structure/B5562449.png)

![4-[4-(2,4-dimethylbenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B5562457.png)